4-Desisopropyl-4-tert-butyl Imazethapyr
Description
4-Desisopropyl-4-tert-butyl Imazethapyr is a structural analog of the herbicide imazethapyr, a member of the imidazolinone class of acetolactate synthase (ALS) inhibitors. ALS inhibitors disrupt branched-chain amino acid synthesis, leading to plant growth inhibition and death.
Properties
Molecular Formula |
C₁₆H₂₁N₃O₃ |
|---|---|
Molecular Weight |
303.36 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
- Imazethapyr : Contains a methyl-isopropyl side chain. Widely used in legume crops for postemergence (POST) weed control.
- 4-Desisopropyl-4-tert-butyl Imazethapyr : The tert-butyl group increases hydrophobicity, likely improving cuticular penetration and soil adsorption. This structural change may reduce metabolic degradation via glutathione S-transferases (GSTs), enzymes implicated in detoxifying electrophilic herbicides .
- Other Imidazolinones (e.g., Imazamox, Imazapic): Differ in side-chain substitutions, affecting crop selectivity and weed control spectra.
Efficacy and Phytotoxicity
Data from imazethapyr studies (Table 1) highlight variable crop injury depending on application method and rate:
| Application | Rate (g·ai·ha⁻¹) | Crop Injury (%) | Shoot Dry Weight Reduction | Source |
|---|---|---|---|---|
| POST | 37.5–150 | 5–14 (1 WAA) | None | |
| PPI | 150 | 32 (white bean) | 32% reduction | |
| PRE | 75 | <7 | None |
- Key Findings: POST applications of imazethapyr at 150 g·ai·ha⁻¹ caused ≤17% injury in beans, whereas PPI applications at the same rate reduced shoot biomass by 32% .
Interaction with Other Herbicides
Imidazolinones like imazethapyr show antagonism when mixed with Protox inhibitors (e.g., saflufenacil). For example:
- Lactofen reduced Setaria faberi control by 33% when mixed with imazethapyr due to impaired absorption/translocation .
- The tert-butyl analog’s enhanced lipophilicity might mitigate this antagonism by improving membrane penetration despite Protox-induced cell damage .
Metabolic and Environmental Fate
- Detoxification : Glutathione S-transferases (GSTs) conjugate herbicides to glutathione, a process amplified by antioxidants like BHA . The tert-butyl group may hinder this conjugation, prolonging herbicidal activity.
- Soil Persistence : Structural bulkiness could reduce microbial degradation, increasing soil half-life compared to imazethapyr.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
